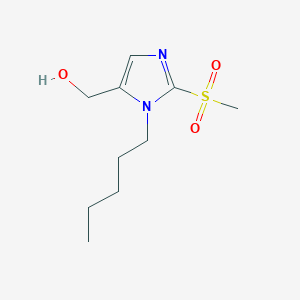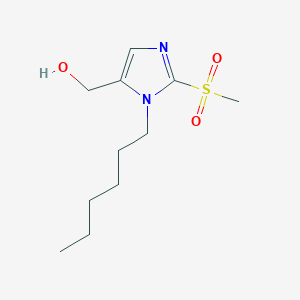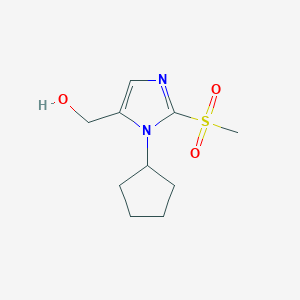
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 . It is a derivative of imidazole, a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopentyl group, a methanesulfonyl group, and an imidazole ring attached to a methanol group . The InChI code for this compound is provided in some references .Wissenschaftliche Forschungsanwendungen
Methanol Synthesis from Methane
Methanol, a fundamental chemical produced in significant quantities globally, finds extensive use in various sectors, including as a fuel and in the manufacture of plastics, paints, and explosives. The direct oxidation of methane to methanol presents a promising method for methanol synthesis. This process involves both heterogeneous and homogeneous oxidation techniques, emphasizing the importance of catalyst selection, particularly transition metal oxides like molybdenum and iron, to facilitate the conversion. The challenge lies in achieving high yield and selectivity for methanol amidst concerns of environmental pollution and the quest for green mediums and efficient catalysts (Han et al., 2016).
Methanotrophic Bacteria in Biotechnological Applications
Methanotrophs, capable of utilizing methane as their sole carbon source, offer a bio-based approach to methane conversion, yielding products like single-cell protein, biopolymers, and methanol. These bacteria could be genetically engineered to produce new compounds, indicating the potential for developing sustainable biotechnological applications utilizing methane. Challenges exist, including the low solubility of methane as a carbon source, yet the environmental benefits of converting methane, a potent greenhouse gas, into valuable products continue to drive research in this area (Strong et al., 2015).
Catalytic Conversion of Methane at Low Temperatures
Catalytic conversion of methane into valuable products like syngas, methanol, and light olefins at low temperatures represents a significant area of research. Nickel-based catalysts, for instance, have shown promise in syngas production through steam reforming of methane, with minimal coke formation. The advancement in catalyst development, particularly for the direct conversion of methane to methanol, highlights the ongoing efforts to achieve efficient conversion processes under mild conditions, addressing both the challenges of methane activation and selectivity of the products (Chen et al., 2020).
Green Chemistry in Methane Conversion
The conversion of methane into more valuable hydrocarbons via the catalytic methylation of aromatics presents an environmentally friendly approach to utilizing methane, a major greenhouse gas. Oxidative methylation, involving the partial oxidation of methane to methanol followed by methylation of benzene, leverages moderately acidic zeolite catalysts. This process underscores the potential of methane as a feedstock for the petrochemical industry, promoting green chemistry principles by minimizing environmental impact and enhancing material and energy efficiency (Adebajo, 2007).
Bioinspired Oxidation of Methane
Exploring the mechanisms of methane monooxygenase (MMO) enzymes found in methanotrophic bacteria offers insights into bioinspired approaches for methane oxidation to methanol. These enzymes perform the conversion with high selectivity under ambient conditions, presenting a model for developing catalytic processes that mimic natural systems. Research into homogeneous and heterogeneous analogues of MMOs demonstrates potential pathways for industrial applications, aiming to convert methane directly to methanol efficiently and sustainably (Shteinman, 2020).
Eigenschaften
IUPAC Name |
(3-cyclopentyl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-16(14,15)10-11-6-9(7-13)12(10)8-4-2-3-5-8/h6,8,13H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFJDJFBVAUOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

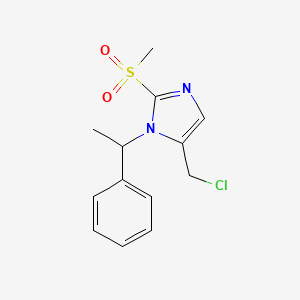
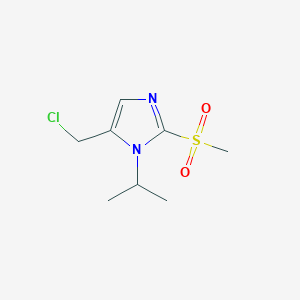
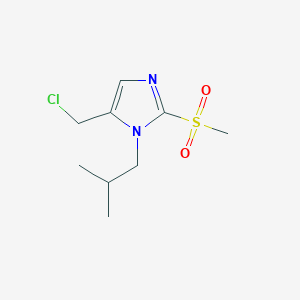
![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)
